3-[(4,6-Dipyrrolidin-1-yl-1,3,5-triazin-2-yl)amino]benzoic acid
CAS No.:
Cat. No.: VC0972219
Molecular Formula: C18H22N6O2
Molecular Weight: 354.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C18H22N6O2 |
|---|---|
| Molecular Weight | 354.4 g/mol |
| IUPAC Name | 3-[(4,6-dipyrrolidin-1-yl-1,3,5-triazin-2-yl)amino]benzoic acid |
| Standard InChI | InChI=1S/C18H22N6O2/c25-15(26)13-6-5-7-14(12-13)19-16-20-17(23-8-1-2-9-23)22-18(21-16)24-10-3-4-11-24/h5-7,12H,1-4,8-11H2,(H,25,26)(H,19,20,21,22) |
| Standard InChI Key | JYMBLVQYYLEMDD-UHFFFAOYSA-N |
| SMILES | C1CCN(C1)C2=NC(=NC(=N2)NC3=CC=CC(=C3)C(=O)O)N4CCCC4 |
| Canonical SMILES | C1CCN(C1)C2=NC(=NC(=N2)NC3=CC=CC(=C3)C(=O)O)N4CCCC4 |
Introduction
3-[(4,6-Dipyrrolidin-1-yl-1,3,5-triazin-2-yl)amino]benzoic acid is a synthetic organic compound that belongs to the class of triazine derivatives. It features a benzoic acid moiety linked to a triazine ring, which is further substituted with two pyrrolidinyl groups. This compound is of interest in scientific research, particularly in medicinal chemistry and pharmacology, due to its potential biological activities.
Molecular Data
-
Chemical Name: 3-[(4,6-Dipyrrolidin-1-yl-1,3,5-triazin-2-yl)amino]benzoic acid
-
CAS No.: 421580-98-5
-
Molecular Formula: C18H22N6O2
-
Molecular Weight: 354.41 g/mol
Synthesis and Preparation
The synthesis of 3-[(4,6-Dipyrrolidin-1-yl-1,3,5-triazin-2-yl)amino]benzoic acid likely involves multi-step reactions starting from triazine precursors. Common synthetic routes for triazine derivatives often include nucleophilic substitution reactions, where the triazine ring is modified with various functional groups. The incorporation of the benzoic acid moiety may involve coupling reactions or direct amination steps.
Comparison with Related Compounds
| Compound | Molecular Formula | Molecular Weight | CAS No. |
|---|---|---|---|
| 3-[(4,6-Dipyrrolidin-1-yl-1,3,5-triazin-2-yl)amino]benzoic acid | C18H22N6O2 | 354.41 g/mol | 421580-98-5 |
| N-(3,5-dichlorophenyl)-4,6-di(pyrrolidin-1-yl)-1,3,5-triazin-2-amine hydrochloride | - | - | - |
| 3-[5-[(E)-[(4,6-dipyrrolidin-1-yl-1,3,5-triazin-2-yl)hydrazinylidene]methyl]furan-2-yl]benzoic acid | C23H25N7O3 | 447.49 g/mol | 381208-56-6 |
This table highlights the structural diversity within triazine derivatives, each with unique chemical properties and potential applications.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume